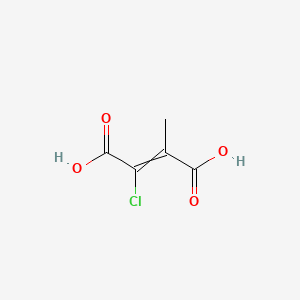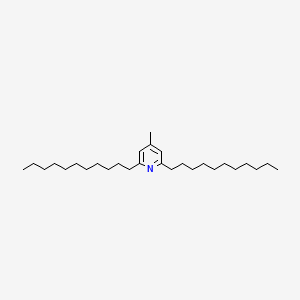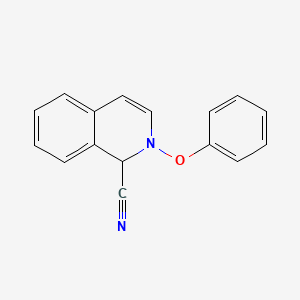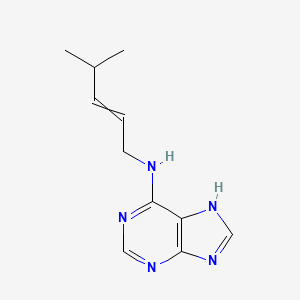
Copper--polonium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–polonium (2/1) is a compound consisting of two copper atoms and one polonium atom. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. Polonium is a rare and highly radioactive element, while copper is a well-known metal with various industrial applications. The combination of these two elements results in a compound with intriguing characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of copper–polonium (2/1) typically involves the spontaneous deposition of polonium onto copper surfaces. This method has been studied for its efficiency in recovering polonium from aqueous solutions. The process involves optimizing conditions such as pH levels and the presence of stable carriers like bismuth and lead to minimize interference .
Industrial Production Methods: Industrial production of copper–polonium (2/1) is not well-documented due to the rarity and high radioactivity of polonium. the spontaneous deposition method mentioned above could be scaled up for industrial applications, provided that safety measures are strictly followed to handle the radioactive nature of polonium.
Analyse Des Réactions Chimiques
Types of Reactions: Copper–polonium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Copper–polonium (2/1) can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents, leading to the formation of lower oxidation states of copper and polonium.
Substitution: Substitution reactions may involve the replacement of polonium with other elements or compounds under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper oxides and polonium oxides.
Applications De Recherche Scientifique
Chemistry: The compound can be used in studies involving radioactive tracers and the behavior of polonium in various chemical environments.
Biology: Research on the biological effects of polonium, particularly its radiotoxicity, can benefit from the use of copper–polonium (2/1) as a model compound.
Medicine: While polonium is highly toxic, its radioactive properties could be explored for targeted radiotherapy in cancer treatment, provided that safety measures are in place.
Mécanisme D'action
The mechanism of action of copper–polonium (2/1) involves the interaction of polonium’s radioactive properties with its environment. Polonium emits alpha particles, which can cause significant damage to biological tissues and materials. The molecular targets and pathways involved in its action include DNA damage and the generation of reactive oxygen species, leading to cellular apoptosis and other effects .
Comparaison Avec Des Composés Similaires
Copper Compounds: Copper forms various compounds, such as copper oxides and copper sulfides, which have different properties and applications compared to copper–polonium (2/1).
Polonium Compounds: Polonium forms compounds with other elements, such as polonium oxides and polonium sulfides.
Uniqueness: Copper–polonium (2/1) is unique due to the combination of copper’s well-known chemical properties and polonium’s intense radioactivity. This combination results in a compound with distinct characteristics that are not found in other copper or polonium compounds.
Propriétés
Numéro CAS |
191099-21-5 |
|---|---|
Formule moléculaire |
Cu2Po |
Poids moléculaire |
336.07 g/mol |
InChI |
InChI=1S/2Cu.Po |
Clé InChI |
HJMIQLNGLMMRSH-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Po] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)

![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)






![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
